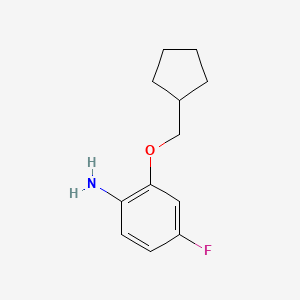
2-(Cyclopentylmethoxy)-4-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Cyclopentylmethoxy)-4-fluoroaniline is an organic compound that features a cyclopentylmethoxy group and a fluoroaniline moiety This compound is of interest due to its unique chemical structure, which combines the properties of cyclopentane, methoxy, and fluoroaniline groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxy)-4-fluoroaniline typically involves the following steps:
Formation of Cyclopentylmethanol: Cyclopentylmethanol can be synthesized by the reduction of cyclopentanone using a reducing agent such as sodium borohydride.
Methoxylation: Cyclopentylmethanol is then reacted with methanol in the presence of an acid catalyst to form cyclopentylmethoxy.
Nitration and Reduction: The aromatic ring of aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form nitroaniline. The nitro group is then reduced to an amino group using a reducing agent such as iron and hydrochloric acid.
Fluorination: The amino group is then selectively fluorinated using a fluorinating agent such as Selectfluor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Cyclopentylmethoxy)-4-fluoroaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoroaniline moiety to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different substituents replacing the fluoro group.
Wissenschaftliche Forschungsanwendungen
2-(Cyclopentylmethoxy)-4-fluoroaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(Cyclopentylmethoxy)-4-fluoroaniline involves its interaction with specific molecular targets. The fluoroaniline moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The cyclopentylmethoxy group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Cyclopentylmethoxy)-4-chloroaniline: Similar structure but with a chloro group instead of a fluoro group.
2-(Cyclopentylmethoxy)-4-bromoaniline: Similar structure but with a bromo group instead of a fluoro group.
2-(Cyclopentylmethoxy)-4-iodoaniline: Similar structure but with an iodo group instead of a fluoro group.
Uniqueness
2-(Cyclopentylmethoxy)-4-fluoroaniline is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and binding affinity in biological systems, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H16FNO |
|---|---|
Molekulargewicht |
209.26 g/mol |
IUPAC-Name |
2-(cyclopentylmethoxy)-4-fluoroaniline |
InChI |
InChI=1S/C12H16FNO/c13-10-5-6-11(14)12(7-10)15-8-9-3-1-2-4-9/h5-7,9H,1-4,8,14H2 |
InChI-Schlüssel |
UBGNLNNGEZICFW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)COC2=C(C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




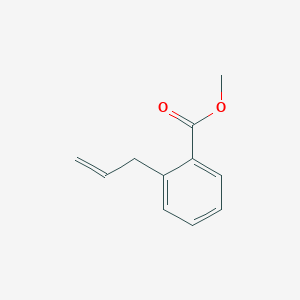

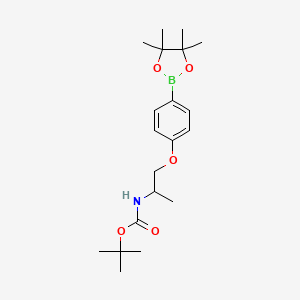
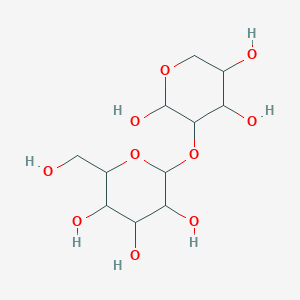
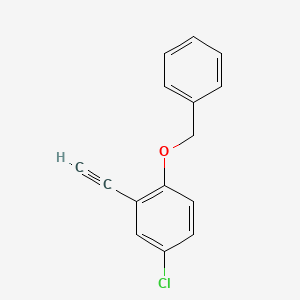
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

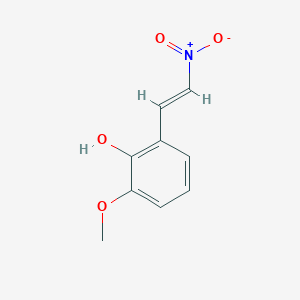

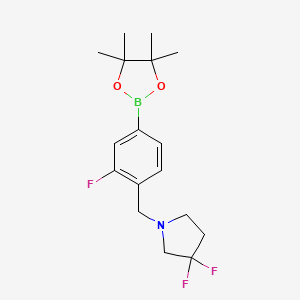
![(3S,5S,7S,13E,16S,17E,19R,21E)-5-Ethyl-7,19-dihydroxy-3-[(R)-1-(1H-indol-3-yl)ethyl]-16,18-dimethyl-10,11-dinor[13]cytochalasa-6(12),13,17,21-tetrene-1,20,23-trione](/img/structure/B12076868.png)

